

Ridaura (Auranofin) in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of **Ridaura** (auranofin), an FDA-approved drug for rheumatoid arthritis, in patient-derived xenograft (PDX) models. While direct head-to-head comparative studies of auranofin in PDX models are limited in publicly available literature, this document synthesizes existing data from various xenograft studies to offer an objective overview of its performance, both as a monotherapy and in combination, against other established anticancer agents in relevant cancer types.

Executive Summary

Auranofin exhibits significant anticancer activity primarily by inhibiting the thioredoxin reductase (TrxR) enzyme, leading to a surge in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent cancer cell apoptosis.[1] Its efficacy has been observed in various cancer models, including non-small cell lung cancer (NSCLC), ovarian cancer, and breast cancer. This guide presents available quantitative data from xenograft studies on auranofin and compares it with data from similar PDX models treated with standard-of-care chemotherapies and targeted agents. The information is intended to aid researchers in evaluating the potential of auranofin as a repurposed oncologic therapy.

Comparative Efficacy of Auranofin in Xenograft Models



The following tables summarize the quantitative data on the efficacy of auranofin and other anticancer agents in xenograft models. It is important to note that the data for auranofin is primarily from cell line-derived xenografts, while the comparative data for other drugs are from patient-derived xenografts. This indirect comparison provides a valuable, albeit not direct, assessment of auranofin's potential.

Table 1: Auranofin Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Treatment	Cancer Model	Dosage	Tumor Growth Inhibition (TGI)	Survival Benefit	Source
Auranofin	Calu3 Xenograft	10 mg/kg/day (i.p.)	67%	Not Reported	[2]
Auranofin + Ibrutinib	H1975 Xenograft	5 mg/kg (i.p.) + 25 mg/kg (oral)	82%	Mean survival: 38 days vs. 26 days (control)	[3]
Erlotinib	NSCLC PDX	35 mg/kg/day (oral)	112% (regression) in sensitive model; 55% in resistant model	Not Reported	[4]
Erlotinib	NSCLC PDX	50 mg/kg/day (oral)	Significant reduction in tumor volume	Not Reported	[5]

Table 2: Auranofin Efficacy in Ovarian Cancer Xenograft Models



Treatment	Cancer Model	Dosage	Tumor Growth Inhibition (TGI)	Additional Notes	Source
Auranofin	Cisplatin- resistant Ovarian Cancer Cells	Not specified in vivo	Effective in inducing apoptosis where cisplatin fails	Overcomes cisplatin resistance	[6]
Cisplatin	Ovarian PDX (sensitive)	Not specified	Dose- dependent tumor volume reduction	Relapse observed in 30-50% of mice	[7]
Cisplatin	Ovarian PDX	Not specified	Significant tumor regressions in responsive models	Reduced response upon re- challenge	[8][9]

Table 3: Auranofin Efficacy in Breast Cancer Xenograft Models



Treatment	Cancer Model	Dosage	Tumor Growth Inhibition (TGI)	Additional Notes	Source
Auranofin + anti-PD-L1	Triple- Negative Breast Cancer PDX	Not specified	Synergisticall y impaired tumor growth	Auranofin increased CD8+ T cell infiltration	[1]
Auranofin + Vitamin C	MDA-MB-231 Xenograft	Not specified	Significant reduction in tumor volume	Mean tumor volume 15.66 mm³ vs 197.67 mm³ (control)	[10]
Paclitaxel	Breast Cancer PDX	Not specified	Varied response depending on subtype	Take rate of 27.4% for breast cancer PDXs	[11]
Paclitaxel- based Immunothera py	Triple- Negative Breast Cancer	Not specified	Improved overall and progression- free survival	Network meta-analysis of clinical trials	[12]

Experimental Protocols Establishment of Patient-Derived Xenograft (PDX) Models

A generalized protocol for establishing PDX models, based on common practices, is outlined below. Specific parameters may vary between studies.

- Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[13]
- Implantation: The tumor tissue is sectioned into small fragments (typically 2-4 mm³) and surgically implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).[7][13]



Implantation can be subcutaneous (for ease of tumor measurement) or orthotopic (to better mimic the tumor microenvironment).

- Tumor Growth and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specific size (e.g., 1,000-1,500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion.[6]
- Model Characterization: Established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor. This can include immunohistochemistry, DNA sequencing, and RNA expression analysis.[13]

In Vivo Drug Efficacy Studies

The following represents a typical workflow for assessing the efficacy of an anticancer agent in established PDX models.

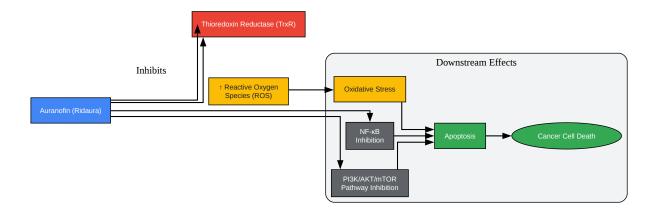
- Cohort Formation: Mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups.[14]
- Drug Administration: The investigational drug (e.g., auranofin) and control vehicle are administered to their respective cohorts. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule are specific to the study design.[2][15]
- Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[15]
- Data Analysis: Treatment efficacy is determined by comparing the tumor growth in the treated groups to the control group. Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and survival analysis.
- Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[16]

Signaling Pathways and Experimental Workflows



Auranofin's Mechanism of Action: Thioredoxin Reductase Inhibition

Auranofin's primary anticancer effect stems from its potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis through multiple pathways.



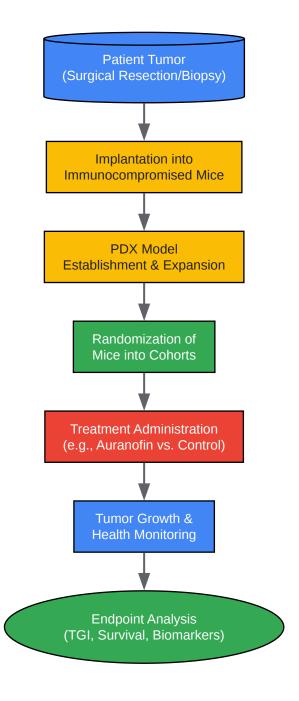
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Caption: Auranofin inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.

Experimental Workflow for PDX-based Drug Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a drug like auranofin using patient-derived xenograft models.





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Caption: Workflow for assessing drug efficacy in patient-derived xenograft models.

Conclusion

The available preclinical data suggests that **Ridaura** (auranofin) holds promise as a repurposed anticancer agent. Its unique mechanism of action, centered on the induction of oxidative stress through TrxR inhibition, provides a rationale for its use in various cancer types, potentially even in cases of resistance to conventional therapies. While direct comparative



efficacy data in PDX models is not yet widely available, the existing xenograft studies, in conjunction with data from PDX models of standard therapies, support the need for further investigation. Future studies focusing on head-to-head comparisons of auranofin with standard-of-care agents in well-characterized PDX models are warranted to definitively establish its clinical potential in oncology.

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- To cite this document: BenchChem. [Ridaura (Auranofin) in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761444#validation-of-ridaura-s-anticancer-effects-in-patient-derived-xenografts]

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